![molecular formula C20H27N3O4S B2555243 3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1797341-59-3](/img/structure/B2555243.png)
3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone class of compounds. This compound has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Organic Synthesis
Palladium-Catalyzed Three-Component Reaction: Researchers have employed this compound in a palladium-catalyzed three-component reaction for the preparation of quinazolin-4(3H)-imines. This synthetic method allows efficient access to diverse quinazolinone derivatives, which can be further functionalized for various applications .
Rhodium-Catalyzed Spiroannulation: The compound’s spiroquinoxalinone derivatives have been synthesized via a Rh(iii)-catalyzed C–H functionalization/[3 + 2] annulation sequence. These spirocycles exhibit interesting biological activities and could find applications in drug discovery .
Chemical Biology
Carbamate Synthesis: The compound has been utilized in the catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates. These carbamates serve as valuable intermediates in chemical biology and drug discovery .
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been evaluated for potential treatment of HIV, acting as CCR5 antagonists .
Mode of Action
As a potential CCR5 antagonist, this compound might prevent HIV-1 from entering cells by blocking the CCR5 co-receptor .
Biochemical Pathways
If it acts as a CCR5 antagonist, it would affect the pathway of HIV-1 entry into cells .
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and can cross the blood-brain barrier .
Result of Action
If it acts as a CCR5 antagonist, it could potentially prevent HIV-1 infection .
properties
IUPAC Name |
3-[3-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-15(2)13-28(26,27)16-7-10-22(11-8-16)19(24)9-12-23-14-21-18-6-4-3-5-17(18)20(23)25/h3-6,14-16H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECOKZDDWSBSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.